2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, with the Chemical Abstracts Service number 846549-37-9, is a specialized compound that functions as a polyethylene glycol (PEG) linker. This compound incorporates an azide group and a terminal carboxylic acid, which enhances its utility in bioconjugation and drug development applications. The presence of the hydrophilic PEG spacer significantly increases the solubility of the compound in aqueous environments, making it suitable for various biochemical applications .
This compound is classified as a PEG derivative and is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. The azide functionality allows for efficient coupling reactions, particularly through click chemistry, which is a widely used method in bioconjugation .
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid typically involves several key steps:
For large-scale production, automated reactors and purification systems are employed to streamline the synthesis process while maintaining quality control. Common reagents used include sodium azide for azide introduction and dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) for carboxylic acid functionalization .
The molecular formula of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is , with a molecular weight of approximately 554.59 g/mol. The structure features:
The compound participates in several key chemical reactions:
The mechanism of action for 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid centers on its ability to form stable linkages through click chemistry and amidation. The azide reacts with alkyne-containing molecules to create triazole linkages, while the carboxylic acid forms amides with primary amines. This dual functionality allows for versatile modifications of biomolecules, enhancing their stability and functionality in therapeutic applications .
The primary applications of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid include:
The structural architecture of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid (CAS 846549-37-9) exemplifies strategic molecular engineering for precision bioconjugation. Its design incorporates three critical elements:
Table 1: Impact of PEG Length on Bioconjugation Efficiency
PEG Units | Total Atoms in Spacer | Solubility (mg/mL) | Typical Applications |
---|---|---|---|
PEG4 | 16 | 15.2 | Small molecule conjugates |
PEG8 | 32 | >50 | ADCs, PROTACs |
PEG12 | 48 | >50 | Nanoparticle functionalization |
PEG24 | 96 | >50 | Hydrogel crosslinking |
Synthesis of this compound follows a modular approach, prioritizing azide stability and carbamoyl integrity:
Step 1: Azido-PEG8-amine SynthesisOctaethylene glycol (PEG8) serves as the backbone. Monoprotection with tert-butyl dicarbonate (Boc₂O) yields N-Boc-amino-PEG8-OH, followed by mesylation (MsCl) of the terminal alcohol to install a leaving group. Azide displacement using NaN₃ in DMF at 60°C for 12 hours affords N-Boc-azido-PEG8. Acidic deprotection (TFA/DCM) liberates the amine precursor Azido-PEG8-NH₂ [8] [10].
Step 2: Carbamoylmethoxy Acetic Acid CouplingGlycolic acid is O-alkylated with tert-butyl bromoacetate to form tert-butyl (carboxymethoxy)acetate. Activation as an NHS ester enables reaction with Azido-PEG8-NH₂ in anhydrous THF, forming the carbamoyl linkage. Acidolytic deprotection (TFA) releases the carboxylic acid, yielding crude 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid [5] [8].
Purification Challenges & Solutions
Table 2: Synthesis Intermediates and Characterization
Intermediate | Key Reaction | Yield | Purity Control Method |
---|---|---|---|
N-Boc-amino-PEG8-OMs | Mesylation | 85% | TLC (Rf=0.3 in EtOAc/Hex) |
N-Boc-azido-PEG8 | Azide displacement | 78% | FT-IR (2100 cm⁻¹) |
Azido-PEG8-NH₂·HCl | Boc deprotection | 95% | NMR (δ 7.98 ppm, NH₃⁺) |
tert-butyl ester intermediate | NHS ester coupling | 82% | HPLC (C18, 220 nm) |
Final compound | Acid deprotection | 88% | SEC, LC-MS |
The terminal carboxylic acid’s reactivity is engineered for efficient amide coupling while minimizing side reactions:
Activation Reagent Selection
Solvent and Stoichiometry Optimization
Capping Strategies
Table 3: Amide Coupling Efficiency with Different Activators
Activator | Reaction Time (min) | Conjugation Yield (%) | Byproduct Formation |
---|---|---|---|
EDC/NHS | 120 | 65-75% | Moderate (urea) |
DCC/HOBt | 90 | 70-80% | High (DCU precipitate) |
HATU | 30 | 92-98% | Low |
T3P | 45 | 85-90% | Low |
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: